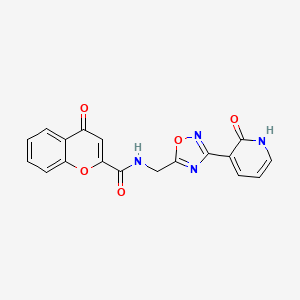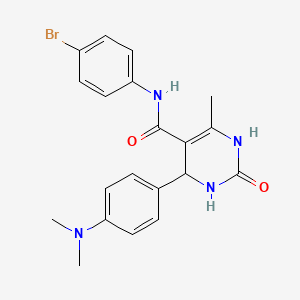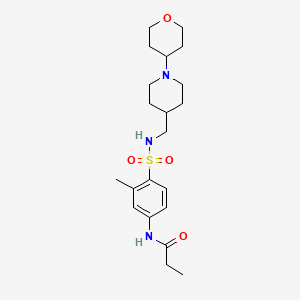![molecular formula C10H10ClN3 B2807654 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine CAS No. 861207-54-7](/img/structure/B2807654.png)
2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be prepared using various synthetic routes. For instance, a series of imidazole derivatives were prepared by the Mannich base technique using a Cu (II) catalyst . The Cu (phen)Cl2 catalyst was found to be more effective than other methods .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature, meaning it shows both acidic and basic properties . It is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Design and Synthesis of Selective Inhibitors
Compounds with tri- and tetra-substituted imidazole scaffolds, including those similar to 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine, are known for their roles as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is crucial for proinflammatory cytokine release, and its inhibition has significant implications for the treatment of various inflammatory conditions. The design, synthesis, and activity studies of these inhibitors draw on the complex interaction between small organic ligands and the ATP binding pocket of the p38 MAP kinase. These inhibitors aim to achieve high binding selectivity and potency by replacing ATP and occupying specific hydrophobic pockets within the enzyme (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).
Heterocyclic N-Oxide Molecules in Organic Synthesis and Drug Applications
The versatility of heterocyclic N-oxide derivatives, such as those derived from pyridine, indazole, and imidazole, underscores their importance in organic synthesis, catalysis, and medicinal chemistry. These compounds serve as key intermediates in the formation of metal complexes, catalyst design, asymmetric synthesis, and the development of drugs with anticancer, antibacterial, and anti-inflammatory activities. The research underscores the significant potential of these molecules in advancing chemistry and pharmacology (Li, Wu, Sun, Lu, Wong, Fang, & Zhang, 2019).
Pyridine Derivatives in Medicinal Chemistry and Chemosensing
Pyridine derivatives are pivotal in various domains, including medicinal chemistry, where they exhibit a broad spectrum of biological activities. These activities range from antimicrobial to anticancer properties. Moreover, pyridine-based compounds have been employed as effective chemosensors for detecting various ions and molecules, demonstrating their utility in analytical chemistry and environmental monitoring. This highlights the compound's significance in developing new therapeutic agents and diagnostic tools (Abu-Taweel, Ibrahim, Khan, Al-Saidi, Alshamrani, Alhumaydhi, & Alharthi, 2022).
Antimicrobial Triclosan and Environmental By-Products
While not directly related to 2-chloro-5-[(2-methyl-1H-imidazol-1-yl)methyl]pyridine, research on triclosan (TCS) and its environmental by-products offers insights into the broader implications of synthetic organic compounds on health and the environment. TCS's occurrence, degradation, and potential transformation into more toxic compounds underline the necessity for careful consideration of the environmental impact of synthetic chemicals. This research emphasizes the importance of sustainable chemistry and the development of compounds with minimal adverse environmental effects (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Mécanisme D'action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets would depend on the exact biological activity exhibited by this compound.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The specific mode of action would depend on the exact biological activity exhibited by this compound.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to different downstream effects . The specific pathways affected would depend on the exact biological activity exhibited by this compound.
Pharmacokinetics
Imidazole derivatives are known to have various pharmacokinetic properties, which can impact their bioavailability . The specific ADME properties would depend on the exact biological activity exhibited by this compound.
Result of Action
Imidazole derivatives are known to have various molecular and cellular effects . The specific effects would depend on the exact biological activity exhibited by this compound.
Action Environment
Environmental factors can influence the action of many compounds . The specific influences would depend on the exact biological activity exhibited by this compound.
Propriétés
IUPAC Name |
2-chloro-5-[(2-methylimidazol-1-yl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3/c1-8-12-4-5-14(8)7-9-2-3-10(11)13-6-9/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQJHHQYHBXODM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820503 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[3-(4-methoxystyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2807573.png)
![N-[(furan-2-yl)methyl]-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)benzamide](/img/structure/B2807576.png)


![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807581.png)
![3-(2-oxo-2-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2807582.png)

![2-[[(E)-2-(4-Chlorophenyl)ethenyl]sulfonylamino]-3-(4-nitrophenyl)propanoic acid](/img/structure/B2807584.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-methoxybenzyl)amino]-1-ethanol](/img/structure/B2807587.png)

![N-(1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2807589.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)
